Cas no 6069-38-1 (N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine)

N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine structure
6069-38-1 structure
Product Name:N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine
CAS No:6069-38-1
MF:C6H16N3P
MW:161.185101509094
CID:1625010
PubChem ID:138652
Update Time:2025-09-21

N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,N,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine
    • AG-G-20529
    • 1,3,2-Diazaphospholidine-2-amine, N,N',N'',N''-tetramethyl-
    • CTK2F4915
    • 1,3-dimethyl-2-(dimethylamino)-1,3,2-diazaphospholane
    • AC1L3DAD
    • 2-(dimethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine
    • diazaphospholidinyl dimethylamine
    • NSC109353
    • n-Dimethylamino-2 dimethyl-1,3 diazaphospholan-1,3,2
    • 1,3,2-diazaphospholidine 1,3-dimethyl-2-dimethylamine
    • 1,3,2-diazaphospholidin-2-amine, N,N,1,3-tetramethyl-
    • (1,3-dimethyl-[1,3,2]diazaphospholidin-2-yl)-dimethyl-amine
    • 1,3-Dimethyl-2-dimethylamino-1,3-diaza-2-phospholan
    • 1,3-DIMETHYL-2-DIMETHYLAMINO-1,3,2-DIAZAPHOSPHOLIDINE
    • SCHEMBL26728665
    • EN300-7635629
    • AKOS006275282
    • 2-dimethylamino-1,3-dimethyl-1,3,2-diazaphospholane
    • 1,3,2-Diazaphospholidine, 1,3-dimethyl-2-dimethylamino-
    • 6069-38-1
    • InChI=1/C6H16N3P/c1-7(2)10-8(3)5-6-9(10)4/h5-6H2,1-4H
    • NSC 109353
    • NSC-109353
    • DTXSID70209503
    • N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine
    • Inchi: 1S/C6H16N3P/c1-7(2)10-8(3)5-6-9(10)4/h5-6H2,1-4H3
    • InChI Key: OEEJRPQHYDTHLB-UHFFFAOYSA-N
    • SMILES: P1(N(C)C)N(C)CCN1C

Computed Properties

  • Exact Mass: 161.10838
  • Monoisotopic Mass: 161.10818452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 9.7Ų

Experimental Properties

  • PSA: 9.72
  • LogP: 0.52790

N,n,1,3-tetramethyl-1,3,2-diazaphospholidin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
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